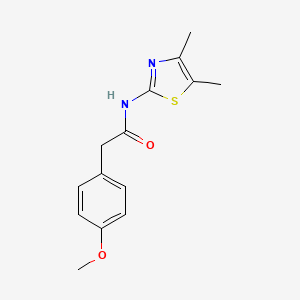
N-(2-furylmethyl)-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-1-benzothiophene-3-carboxamide, also known as FBTA, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research.
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Specifically, N-(2-furylmethyl)-1-benzothiophene-3-carboxamide has been found to interact with the protein kinase C (PKC) signaling pathway, which is involved in a variety of cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-1-benzothiophene-3-carboxamide has been found to have a variety of biochemical and physiological effects, including the modulation of ion channels, the inhibition of cell proliferation, and the induction of apoptosis. In addition, N-(2-furylmethyl)-1-benzothiophene-3-carboxamide has been found to have antioxidant properties and has been shown to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-furylmethyl)-1-benzothiophene-3-carboxamide in lab experiments is its versatility. N-(2-furylmethyl)-1-benzothiophene-3-carboxamide has been found to have a variety of biochemical and physiological effects, which makes it a useful tool compound for studying a variety of cellular processes. However, one of the limitations of using N-(2-furylmethyl)-1-benzothiophene-3-carboxamide in lab experiments is its potential toxicity. While N-(2-furylmethyl)-1-benzothiophene-3-carboxamide has been found to be relatively non-toxic in vitro, its toxicity in vivo has not been fully studied.
Direcciones Futuras
There are several future directions for research on N-(2-furylmethyl)-1-benzothiophene-3-carboxamide. One area of research could focus on the development of more potent and selective N-(2-furylmethyl)-1-benzothiophene-3-carboxamide analogs for use as tool compounds in drug discovery. Another area of research could focus on the development of N-(2-furylmethyl)-1-benzothiophene-3-carboxamide-based therapies for the treatment of neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-1-benzothiophene-3-carboxamide and its potential toxicity in vivo.
Métodos De Síntesis
The synthesis of N-(2-furylmethyl)-1-benzothiophene-3-carboxamide involves a multistep process that begins with the reaction of 2-furylmethylamine with 2-chloro-1-benzothiophene-3-carboxylic acid. This reaction produces an intermediate compound, which is then treated with thionyl chloride to form the final product, N-(2-furylmethyl)-1-benzothiophene-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-1-benzothiophene-3-carboxamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(2-furylmethyl)-1-benzothiophene-3-carboxamide has been found to have neuroprotective properties and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(2-furylmethyl)-1-benzothiophene-3-carboxamide has been found to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. In drug discovery, N-(2-furylmethyl)-1-benzothiophene-3-carboxamide has been used as a tool compound to study the mechanism of action of various drugs.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c16-14(15-8-10-4-3-7-17-10)12-9-18-13-6-2-1-5-11(12)13/h1-7,9H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTPCQGOZYWKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-hydroxyphenyl)acrylamide](/img/structure/B5830160.png)
![5-[(2,6-difluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5830167.png)

![N-(2,3-dimethylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5830178.png)
![N'-[4-(dimethylamino)benzylidene]-2-methoxy-2-phenylcyclopropanecarbohydrazide](/img/structure/B5830188.png)


![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5830225.png)

![4-[(1,1,3,3-tetramethylbutyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5830249.png)
![ethyl 4-{[(2,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5830250.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5830252.png)

